molecular formula C15H21NO6 B1651702 Isodomoic acid E CAS No. 133005-85-3

Isodomoic acid E

Cat. No.: B1651702
CAS No.: 133005-85-3
M. Wt: 311.33 g/mol
InChI Key: VZFRNCSOCOPNDB-JIUSADRUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Domoric acid is a kainic acid-type neurotoxin that causes amnesic shellfish poisoning. It is produced by algae and accumulates in shellfish, sardines, and anchovies. When sea lions, otters, cetaceans, humans, and other predators consume contaminated animals, poisoning may result. Exposure to this compound affects the brain, causing seizures, and possibly death .

Preparation Methods

Domoric acid is primarily produced by certain species of the diatom genus Pseudo-nitzschia. The production of domoric acid can be influenced by various factors, including phytoplankton species, growth stages, bacteria, nutrient availability, and trace metals . Industrial production methods involve the cultivation of these diatoms under controlled conditions to maximize the yield of domoric acid.

Chemical Reactions Analysis

Domoric acid undergoes several types of chemical reactions, including:

    Oxidation: Domoric acid can be oxidized under specific conditions, leading to the formation of various oxidation products.

    Reduction: Reduction reactions can modify the structure of domoric acid, potentially altering its neurotoxic properties.

    Substitution: Substitution reactions can occur at different positions on the domoric acid molecule, leading to the formation of derivatives with varying biological activities.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Domoric acid has several scientific research applications:

Mechanism of Action

Domoric acid exerts its effects by binding to glutamate receptors in the brain. It is an excitatory amino acid analogue of glutamate, a neurotransmitter that activates glutamate receptors. By binding to these receptors, domoric acid overstimulates them, leading to excitotoxicity and neuronal damage .

Comparison with Similar Compounds

Domoric acid is structurally similar to kainic acid and glutamic acid. it has a unique pharmacological profile that distinguishes it from these compounds. Unlike kainic acid, which primarily affects kainate receptors, domoric acid can also activate AMPA receptors, leading to a broader range of neurotoxic effects .

Similar Compounds

    Kainic Acid: Another kainate receptor agonist with neurotoxic properties.

    Glutamic Acid: A naturally occurring neurotransmitter that activates glutamate receptors.

    Quisqualic Acid: A potent agonist of both AMPA and kainate receptors.

Domoric acid’s unique ability to activate multiple types of glutamate receptors makes it a valuable tool for studying excitotoxicity and neurodegeneration.

Properties

CAS No.

133005-85-3

Molecular Formula

C15H21NO6

Molecular Weight

311.33 g/mol

IUPAC Name

(2S,3S,4S)-4-[(2E,4E,6R)-6-carboxyhepta-2,4-dien-2-yl]-3-(carboxymethyl)pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C15H21NO6/c1-8(4-3-5-9(2)14(19)20)11-7-16-13(15(21)22)10(11)6-12(17)18/h3-5,9-11,13,16H,6-7H2,1-2H3,(H,17,18)(H,19,20)(H,21,22)/b5-3+,8-4+/t9-,10+,11-,13+/m1/s1

InChI Key

VZFRNCSOCOPNDB-JIUSADRUSA-N

Isomeric SMILES

C[C@H](/C=C/C=C(\C)/[C@H]1CN[C@@H]([C@H]1CC(=O)O)C(=O)O)C(=O)O

SMILES

CC(C=CC=C(C)C1CNC(C1CC(=O)O)C(=O)O)C(=O)O

Canonical SMILES

CC(C=CC=C(C)C1CNC(C1CC(=O)O)C(=O)O)C(=O)O

Synonyms

isodomoic acid E

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isodomoic acid E
Reactant of Route 2
Isodomoic acid E
Reactant of Route 3
Isodomoic acid E
Reactant of Route 4
Isodomoic acid E
Reactant of Route 5
Isodomoic acid E
Reactant of Route 6
Isodomoic acid E

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.